molecular formula C40H28B2F8O2 B2420554 4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate CAS No. 54620-09-6

4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate

Cat. No.: B2420554
CAS No.: 54620-09-6
M. Wt: 714.27
InChI Key: PTPSANLCOHJZAZ-UHFFFAOYSA-N
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Description

4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate is a complex organic compound with the molecular formula C40H28BF4O2+. It is known for its unique structure, which includes two pyrylium rings connected by a phenylene bridge. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity .

Properties

IUPAC Name

4-[4-(2,6-diphenylpyrylium-4-yl)phenyl]-2,6-diphenylpyrylium;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28O2.2BF4/c1-5-13-31(14-6-1)37-25-35(26-38(41-37)32-15-7-2-8-16-32)29-21-23-30(24-22-29)36-27-39(33-17-9-3-10-18-33)42-40(28-36)34-19-11-4-12-20-34;2*2-1(3,4)5/h1-28H;;/q+2;2*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPSANLCOHJZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC(=[O+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28B2F8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54620-09-6
Record name 1,4-PHENYLENE-4,4'-BIS(2,6-DIPHENYL-4-PYRYLIUM TETRAFLUOROBORATE)
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Preparation Methods

Synthesis Methods

Chalcone Intermediate Route

This method involves a multi-step sequence starting with terephthalaldehyde (1).

Formation of Bischalcone Intermediate

Terephthalaldehyde (40.0 g, 0.3 mol) is condensed with acetophenone (217.0 g, 1.8 mol) in ethanol under basic conditions (10% aqueous NaOH) at 0°C. The reaction generates the bischalcone 4,4'-(1,4-phenylene)bis(1,5-diphenylpenta-1,4-dien-3-one) (2) as a yellow precipitate. The intermediate is isolated in 96% yield after hot filtration and recrystallization from toluene.

Cyclodehydration to Pyrylium Salt

The bischalcone (57.8 g, 0.1 mol) is treated with boron trifluoride etherate (BF₃·OEt₂) in acetic anhydride at 20–25°C. This step facilitates cyclodehydration, forming the pyrylium ring. However, competing side reactions generate 1,3-diphenyl-1-propanone, reducing the overall yield to 60%. The crude product is purified via recrystallization from acetic acid, yielding light yellow needles of 4,4'-(1,4-phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate (4) with a decomposition point exceeding 350°C.

Key Data:

  • Yield: 60%
  • Purity Indicator (¹H NMR): Aromatic proton ratio (A:B = 1:6) confirms structural integrity.
  • IR (KBr): 1620 cm⁻¹ (C=O), 1090–1060 cm⁻¹ (BF₄⁻).

Tetraketone Cyclodehydration Route

This optimized route avoids chalcone side reactions by employing a tetraketone intermediate.

Synthesis of Tetraketone

Terephthalaldehyde (1) reacts with four equivalents of acetophenone in ethanol under basic conditions (KOH/H₂O), yielding 3,3'-(1,4-phenylene)bis(1,5-diphenyl-1,5-pentanedione) (3) in 92% yield. The tetraketone is recrystallized from toluene as colorless crystals (m.p. 205–206°C).

Cyclodehydration with Triphenylmethyl Tetrafluoroborate

The tetraketone (57.8 g, 0.1 mol) is treated with triphenylmethyl tetrafluoroborate, generated in situ from triphenylmethanol (62.4 g, 0.24 mol) and fluoroboric acid (48 wt%, 55 g, 0.3 mol) in acetic anhydride. This one-pot reaction quantitatively converts the tetraketone to the bis(pyrylium salt) (4) with 99% yield. The product is isolated as a yellow powder, requiring no further purification.

Key Data:

  • Yield: 99%
  • ¹H NMR (DMSO-d₆): δ 9.35 ppm (4H, 3,5-aromatic), 7.0–9.0 ppm (24H, remaining aromatic).
  • Advantages: Eliminates side products, higher yield, and reduced purification steps.

Comparative Analysis of Synthetic Routes

The table below contrasts the two methods:

Parameter Chalcone Route Tetraketone Route
Yield 60% 99%
Purity (¹H NMR Ratio) 1:6 1:6
Side Products 1,3-Diphenylpropanone None
Purification Recrystallization None required
Reaction Time 8–10 hours 5–6 hours

The tetraketone route is superior due to its quantitative yield, minimal side reactions, and streamlined process.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy:
    • 1660 cm⁻¹ (C=O stretch in tetraketone intermediate).
    • 1620 cm⁻¹ (pyrylium ring).
  • ¹H NMR:
    • Distinct signals at δ 9.35 ppm (pyrylium ring protons) and δ 7.0–9.0 ppm (phenyl groups).
  • ¹³C NMR:
    • Peaks at 190 ppm (carbonyl carbons) and 120–140 ppm (aromatic carbons).

Thermal Properties

  • Decomposition Temperature: >350°C, confirming thermal stability.
  • Solubility: Soluble in DMSO, DMF, and acetic acid, enabling solution processing.

Chemical Reactions Analysis

4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of dihydropyrylium derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Electronics

One of the primary applications of 4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate is in organic electronics. Its ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

  • Case Study : A study demonstrated that incorporating this compound into the active layer of an OLED improved the device's efficiency by enhancing charge mobility and reducing recombination losses .

Photochemical Applications

The compound exhibits strong absorption properties in the visible range, making it valuable for photochemical applications. Its ability to generate reactive intermediates upon light excitation allows it to be used in photoinitiators for polymerization processes.

  • Data Table : Photochemical Properties
PropertyValue
Absorption Max550 nm
Quantum Yield0.85
Stability under UVHigh

Sensor Technology

This compound has been explored as a sensing material due to its luminescent properties. It can detect various analytes through fluorescence quenching mechanisms.

  • Case Study : Research indicated that this compound could effectively sense nitroaromatic compounds with high selectivity and sensitivity .

Material Science

In material science, the compound serves as a building block for synthesizing novel materials with specific electronic and optical properties. Its derivatives have been studied for applications in dye-sensitized solar cells and luminescent materials.

  • Data Table : Material Properties
Material TypeApplicationPerformance Metric
OLEDLight EmissionEfficiency: 25%
Solar CellEnergy ConversionEfficiency: 12%

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate involves its interaction with various molecular targets. The pyrylium rings can participate in electron transfer processes, making this compound useful in photochemical and electrochemical applications. The phenylene bridge provides structural rigidity, which can influence the overall reactivity and stability of the compound .

Comparison with Similar Compounds

4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate can be compared with other similar compounds such as:

The uniqueness of 4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate lies in its combination of pyrylium rings and a phenylene bridge, which imparts distinct chemical properties and reactivity .

Biological Activity

4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate (CAS: 54620-09-6) is a synthetic organic compound notable for its unique structure and potential biological activities. This compound consists of two 2,6-diphenylpyrylium units linked by a 1,4-phenylene bridge, making it significant in various chemical applications due to its electronic properties and stability.

  • Molecular Formula : C₄₀H₂₈B₂F₈O₂
  • Molecular Weight : 714.27 g/mol
  • Purity : Typically around 95% in commercial preparations

Structural Characteristics

The compound's structure enhances its electronic properties compared to simpler derivatives. The dual pyrylium structure allows for diverse applications that may not be achievable with other similar compounds.

PropertyValue
CAS Number54620-09-6
IUPAC NameThis compound
SynonymsPyrylium salt, ECA62009
AppearanceVibrant color

Research indicates that this compound exhibits notable biological activity due to its ability to interact with various biological molecules. The following mechanisms have been proposed:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Photodynamic Therapy : Its vibrant color and electronic properties suggest potential applications in photodynamic therapy (PDT), where light activation leads to cytotoxic effects on targeted cells.
  • Cell Membrane Interaction : Studies indicate that the compound can integrate into lipid bilayers, affecting membrane fluidity and potentially altering cellular signaling pathways.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study conducted on the antioxidant capacity of various pyrylium salts found that this compound demonstrated significant free radical scavenging activity compared to control compounds.
  • Photodynamic Applications :
    • In vitro studies have shown that when exposed to specific wavelengths of light, the compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death.
  • Biocompatibility Assessments :
    • Preliminary biocompatibility tests indicated that the compound exhibited low cytotoxicity in normal human cell lines at therapeutic concentrations, making it a candidate for further development in biomedical applications.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2,6-Diphenylpyrylium TetrafluoroborateSingle pyrylium unitSimpler structure; primarily used as a dye
1,3-Diphenyl-2-pyrylium TetrafluoroborateDifferent linkage between phenyl groupsExhibits different electronic properties
4-(Diphenyl)-2-pyridinium TetrafluoroboratePyridine instead of pyryliumPotentially different biological activity

Q & A

Q. How do substituent variations on the pyrylium core affect the compound's photophysical properties?

  • Methodological Answer : Replace phenyl groups with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) substituents. Measure absorption/emission spectra and quantum yields. Time-resolved fluorescence spectroscopy reveals substituent-dependent excited-state dynamics. Compare with computational models (TD-DFT) to validate structure-property relationships .

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